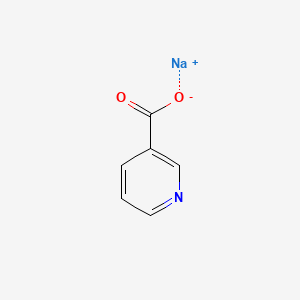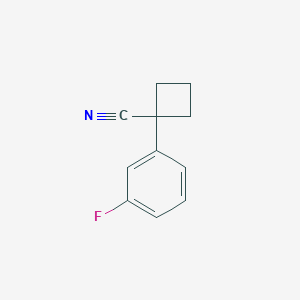
Sodium nicotinate
Descripción general
Descripción
Sodium nicotinate is the sodium salt of nicotinic acid, also known as niacin. It is a water-soluble compound that belongs to the vitamin B3 family. This compound is known for its vasodilatory properties, which means it can widen blood vessels and improve blood flow. This compound is often used in medical and nutritional applications due to its ability to enhance circulation and its role in various metabolic processes.
Mecanismo De Acción
Target of Action
Sodium nicotinate, also known as nicotinic acid or niacin, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound interacts with its targets, the nAChRs, by acting as an agonist . Upon binding, it causes the ion channel to open, allowing the influx of multiple cations including sodium, calcium, and potassium . This leads to depolarization of the cell, which activates voltage-gated calcium channels .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in the nicotine biosynthesis pathway , where it contributes to the formation of the pyridine ring of nicotine . This compound also plays a role in the nicotinate degradation pathway , where it is broken down into various metabolites .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). At low concentrations, the absorption of this compound is mediated by sodium ion-dependent facilitated diffusion . At higher concentrations, passive diffusion predominates .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to have both anti-inflammatory and pro-inflammatory effects . This compound can also influence lipid levels, reducing low-density lipoprotein cholesterol (LDL-C) and increasing high-density lipoprotein cholesterol (HDL-C) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which is related to this compound . Socio-environmental factors can also influence smoking susceptibility, which is relevant considering this compound’s role in nicotine biosynthesis .
Análisis Bioquímico
Biochemical Properties
Sodium nicotinate is involved in several biochemical reactions, primarily due to its role as a precursor to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are essential for redox reactions in the cell. This compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the biosynthesis of NAD+ . The interaction with these enzymes facilitates the conversion of this compound to NAD+, thereby influencing various metabolic pathways.
Cellular Effects
This compound has profound effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound enhances the production of NAD+, which is a critical cofactor in cellular respiration and energy production . It also affects the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating gene expression and cellular stress responses . Additionally, this compound has been shown to modulate inflammatory responses and improve lipid metabolism, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates G-protein-coupled receptors (GPCRs), specifically the hydroxycarboxylic acid receptor 2 (HCA2), which leads to the inhibition of lipolysis in adipose tissue . This compound also influences the activity of enzymes involved in NAD+ biosynthesis, such as NAMPT and NMNAT . These interactions result in increased levels of NAD+, which in turn activates sirtuins and other NAD±dependent enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound can degrade into nicotinic acid and other metabolites, which may influence its efficacy and potency . Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of enhancing NAD+ levels and improving metabolic health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve lipid metabolism, reduce inflammation, and enhance overall metabolic health . At high doses, this compound can cause adverse effects such as flushing, gastrointestinal discomfort, and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the NAD+ biosynthesis pathway. It is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinate phosphoribosyltransferase (NAPRT), and subsequently to nicotinamide mononucleotide (NMN) by NMNAT . These intermediates are then used to synthesize NAD+, which is essential for various metabolic processes . This compound also influences the levels of other metabolites, such as nicotinamide and nicotinic acid, which play roles in cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up by cells via the sodium-dependent multivitamin transporter (SMVT), which facilitates its entry into the cytoplasm . Once inside the cell, this compound can be distributed to various organelles, including the mitochondria, where it participates in NAD+ biosynthesis . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it is involved in NAD+ biosynthesis and energy production . It can also be found in the nucleus, where it influences gene expression by modulating the activity of sirtuins and other NAD±dependent enzymes . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium nicotinate can be synthesized through the neutralization of nicotinic acid with sodium hydroxide. The reaction typically involves dissolving nicotinic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: In industrial settings, this compound is produced by reacting nicotinic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous solution, and the product is crystallized out by evaporating the water. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced to form nicotinamide, another form of vitamin B3.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Nicotinic acid derivatives.
Reduction: Nicotinamide.
Substitution: Metal nicotinates.
Aplicaciones Científicas De Investigación
Sodium nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: this compound is studied for its role in cellular metabolism and its effects on blood flow and circulation.
Medicine: It is used in the treatment of conditions like pellagra, a disease caused by niacin deficiency. It is also explored for its potential in improving cardiovascular health.
Industry: this compound is used in the formulation of dietary supplements and pharmaceuticals.
Comparación Con Compuestos Similares
Nicotinic Acid:
Nicotinamide: Another form of vitamin B3, which is the amide derivative of nicotinic acid.
Inositol Hexanicotinate: A compound consisting of six nicotinic acid molecules bound to one inositol molecule, used as a slow-release form of niacin.
Comparison:
Nicotinic Acid vs. Sodium Nicotinate: While both compounds have similar biological activities, this compound is more water-soluble and has better bioavailability.
Nicotinamide vs. This compound: Nicotinamide does not have the same vasodilatory effects as this compound but is equally effective in treating niacin deficiency.
Inositol Hexanicotinate vs. This compound: Inositol hexanicotinate provides a slower release of niacin, making it suitable for individuals who experience flushing with regular niacin.
This compound stands out due to its unique combination of water solubility, bioavailability, and vasodilatory properties, making it a valuable compound in various scientific and medical applications.
Propiedades
IUPAC Name |
sodium;pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na/c8-6(9)5-2-1-3-7-4-5;/h1-4H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLRWGSAMLBHBV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent) | |
| Record name | Niacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4044955 | |
| Record name | Sodium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-86-4 | |
| Record name | Niacin sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIACIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX78B4Q2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide](/img/structure/B1592677.png)


![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)









